molecular formula C15H18N2O B5586349 N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide

N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide

Cat. No.: B5586349
M. Wt: 242.32 g/mol
InChI Key: CBLLQSZKTKDHPI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[4-(Cyanomethyl)phenyl]cyclohexanecarboxamide (CAS: 852379-28-3) is a cyclohexanecarboxamide derivative with a cyanomethyl-substituted phenyl group. Its molecular formula is C₁₅H₁₈N₂O, and it is commercially known as evercool 180, a flavor enhancer used in food and fragrance industries .

Synthesis The compound can be synthesized via nucleophilic acyl substitution, where cyclohexanecarbonyl chloride reacts with 4-(cyanomethyl)aniline in the presence of a base like K₂CO₃ . Similar methods are employed for related compounds, such as N-(4-hydroxyphenyl)cyclohexanecarboxamide, which is synthesized at 0°C in acetone .

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLLQSZKTKDHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of specialized equipment and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Reduction Reactions

The cyanomethyl group (-CH2CN) is highly reactive under reducing conditions. Key transformations include:

Reaction Type Conditions/Reagents Product Mechanistic Notes
Nitrile to amineHydrogen gas (H2) with palladium catalystN-[4-(aminomethyl)phenyl]cyclohexanecarboxamideCatalytic hydrogenation reduces the nitrile to a primary amine via intermediate imine formation .
Partial nitrile reductionLithium aluminum hydride (LiAlH4)N-[4-(aminomethyl)phenyl]cyclohexanecarboxamideLiAlH4 selectively reduces nitriles to amines without affecting the amide bond.

Oxidation Reactions

The cyclohexane ring and cyanomethyl group are susceptible to oxidation:

Reaction Type Conditions/Reagents Product Mechanistic Notes
Cyclohexane ring oxidationKMnO4 in acidic or basic mediaCyclohexanecarboxylic acid derivativesOxidative cleavage of the cyclohexane ring yields diketones or carboxylic acids .
Cyanomethyl group oxidationOzone (O3) followed by hydrolysisN-[4-(carboxyphenyl)]cyclohexanecarboxamideOzonolysis converts nitrile to carboxylic acid via intermediate ozonide formation.

Hydrolysis Reactions

The amide bond and nitrile group undergo hydrolysis under specific conditions:

Reaction Type Conditions/Reagents Product Mechanistic Notes
Amide hydrolysis6M HCl at refluxCyclohexanecarboxylic acid + 4-(cyanomethyl)anilineAcid-catalyzed cleavage of the amide bond regenerates the parent carboxylic acid and amine .
Nitrile hydrolysisH2SO4 (concentrated) at 150°CN-[4-(carboxyphenyl)]cyclohexanecarboxamideAcidic hydrolysis converts nitrile to carboxylic acid via an intermediate amide.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenyl ring:

Reaction Type Conditions/Reagents Product Mechanistic Notes
NitrationHNO3/H2SO4 at 0–50°CNitro-substituted derivativesThe cyanomethyl group acts as a meta-directing group due to its electron-withdrawing nature .
HalogenationCl2/FeCl3 or Br2/FeBr3Halo-substituted derivativesHalogens substitute at the meta position relative to the cyanomethyl group .

Cycloaddition and Cross-Coupling Reactions

The nitrile group participates in advanced synthetic transformations:

Reaction Type Conditions/Reagents Product Mechanistic Notes
Huisgen cycloadditionCu(I) catalyst, azide reagentsTriazole-linked derivativesCopper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole rings .
Suzuki-Miyaura couplingPd(PPh3)4, arylboronic acidBiaryl derivativesPalladium-mediated coupling introduces aryl groups to the phenyl ring .

Thermal and Photochemical Reactions

Under extreme conditions, degradation or rearrangement occurs:

Reaction Type Conditions/Reagents Product Mechanistic Notes
Thermal decomposition>250°C in inert atmosphereFragmented hydrocarbons + HCNPyrolysis cleaves the amide bond and releases hydrogen cyanide (HCN).
Photochemical isomerizationUV light (254 nm)Cyclohexene or ring-contracted productsUV irradiation induces [4π] electrocyclic ring-opening or contraction .

Key Research Findings

  • Biological Implications : Derivatives of this compound exhibit TRPM8 channel modulation, suggesting applications in pain management .

  • Scalability : Continuous-flow synthesis methods improve yield (>85%) and reduce reaction times compared to batch processes .

  • Stability : The compound is stable under ambient conditions but degrades in acidic or alkaline environments, necessitating controlled storage.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in complex chemical reactions, making it valuable for developing new materials and chemicals.

Biology

Research indicates that N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide may exhibit significant biological activities. Studies are ongoing to explore its interactions with biomolecules, which could lead to insights into its potential therapeutic effects.

Medicine

There is a growing interest in the therapeutic applications of this compound. Preliminary studies suggest that it may have anticonvulsant properties, as indicated by its effectiveness in various seizure models. For instance, certain derivatives have shown potency comparable to established anticonvulsants like Phenobarbital .

Cosmetic and Dermatological Applications

The compound has been incorporated into topical preparations aimed at reducing erythema (skin redness). Its efficacy in cosmetic formulations highlights its potential for dermatological use, particularly in products designed for sensitive skin .

Comparison of Anticonvulsant Activity

CompoundED50 (mmol/kg)Reference CompoundED50 (mmol/kg)
6g0.0043Phenobarbital0.06
6e0.019Diphenylhydantoin0.034

This table illustrates the potency of specific derivatives of this compound compared to traditional anticonvulsants .

Industrial Applications

Application AreaDescription
Specialty ChemicalsUsed in the production of various specialty chemicals
Oral Hygiene ProductsIncorporated as an active ingredient for efficacy

The compound's versatility extends to industrial applications, where it is utilized in the formulation of oral hygiene products and specialty chemicals .

Case Study 1: Anticonvulsant Screening

A study evaluated the anticonvulsant potential of several derivatives derived from this compound. The results indicated that certain compounds exhibited significantly lower ED50 values than traditional medications, suggesting a promising avenue for new anticonvulsant therapies .

Case Study 2: Dermatological Formulations

In a clinical trial focusing on cosmetic applications, formulations containing this compound demonstrated effective reduction of erythema in participants with sensitive skin conditions, paving the way for its inclusion in dermatological products aimed at improving skin health .

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

The table below compares N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide with analogs featuring different substituents or core structures:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Applications/Activities References
This compound Cyanomethylphenyl, cyclohexane Not reported High (synthesis optimized) Flavor enhancer (evercool 180)
N4-Cyclohexanecarbonylsulfathiazole (33) Sulfathiazole moiety 227–228 70 Antitubercular agent (in vitro)
1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) Phenylamino, cyanomethyl 135 85 Not specified (structural analog)
18F-Mefway Fluorine, methoxyphenyl, piperazine N/A 20–30 5-HT1A receptor PET imaging (IC₅₀: 26 nM)
WAY-100635 Methoxyphenyl, piperazinyl ethyl N/A N/A 5-HT1A receptor antagonist (Kᵢ: ~1 nM)
N-(4-Chlorophenyl)cyclohexanecarboxamide 4-Chlorophenyl Not reported N/A Supplier data (no reported bioactivity)
Key Observations:

Substituent Impact on Physical Properties: The cyanomethyl group in the target compound likely lowers its melting point compared to derivatives like 3d (mp 135°C) or sulfathiazole-containing analogs (mp 227°C) . Bulky substituents (e.g., sulfathiazole in compound 33) increase rigidity and melting points.

Biological Activity :

  • 18F-Mefway and WAY-100635 are potent 5-HT1A receptor ligands used in neuroimaging, demonstrating the versatility of cyclohexanecarboxamides in medicinal chemistry .
  • The target compound lacks reported receptor-binding activity but is industrially significant as a flavor enhancer .

Q & A

Basic: What are the standard synthetic routes for N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is synthesized via coupling reactions between cyclohexanecarboxylic acid derivatives and aromatic amines. A common route involves:

Cyclohexanecarbonyl chloride formation : Reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .

Amide coupling : Reacting the acyl chloride with 4-(cyanomethyl)aniline in a non-polar solvent (e.g., benzene or dichloromethane) with a base (e.g., triethylamine) to neutralize HCl .
Optimization Strategies :

  • Use trimethylaluminum as a catalyst to enhance nucleophilic substitution efficiency .
  • Control temperature (reflux vs. room temperature) to balance reaction rate and side-product formation.
  • Monitor purity via HPLC or TLC, with typical yields ranging from 65–85% depending on stoichiometric ratios .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–7.6 ppm), cyclohexane ring protons (δ 1.2–2.5 ppm), and cyanomethyl groups (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~120 ppm) groups .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and nitrile C≡N stretching (~2250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~298.205 for C₁₉H₂₆N₂O) .

Advanced: How can stereochemical isomers of this compound be resolved, and what impact do they have on biological activity?

Methodological Answer:

  • Resolution Methods :
    • Chiral HPLC : Separates (1R,2S,5R) and (1R,3S,4S) isomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
    • X-ray Crystallography : Determines absolute configuration, as demonstrated for analogous cyclohexanecarboxamide derivatives .
  • Biological Impact :
    • Isomers may exhibit differential binding to targets like serotonin receptors. For example, (1R,2S,5R) shows higher affinity for 5-HT₁A receptors in PET tracer analogs (e.g., 18F-Mefway) .

Advanced: What strategies address low solubility in aqueous media during in vitro assays?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) .
    • Synthesize prodrugs by introducing hydrophilic groups (e.g., phosphate esters) .
  • Experimental Design :
    • Pre-saturate buffers with the compound to avoid precipitation.
    • Validate solubility limits via dynamic light scattering (DLS) before assay setup .

Advanced: How is this compound utilized in radiolabeled PET tracers for neuroimaging studies?

Methodological Answer:

  • Radiolabeling :
    • Replace a hydrogen atom with ¹⁸F or ¹¹C via nucleophilic substitution (e.g., 18F-Mefway analog) .
    • Purify using semi-preparative HPLC and validate radiochemical purity (>95%) .
  • Application :
    • Binds to 5-HT₁A receptors in vivo. Compare pharmacokinetics with reference tracers (e.g., 18F-FCWAY) using compartmental modeling .

Advanced: How can contradictory data in receptor binding assays be systematically analyzed?

Methodological Answer:

  • Troubleshooting Steps :
    • Validate assay conditions: Check pH, temperature, and buffer composition (e.g., Mg²⁺ for receptor stability) .
    • Use competitive binding assays with a known antagonist (e.g., WAY-100635) to confirm specificity .
    • Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate Kd and Bmax, accounting for nonspecific binding .
  • Common Pitfalls :
    • Batch-to-batch variability in compound purity.
    • Differences in cell line receptor density (e.g., HEK-293 vs. native neurons) .

Advanced: What computational methods predict this compound’s metabolic stability and toxicity?

Methodological Answer:

  • In Silico Tools :
    • ADMET Predictors : Estimate CYP450 metabolism (e.g., CYP3A4 oxidation) and hepatotoxicity .
    • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .
  • Validation :
    • Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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